molecular formula C18H24F3N3O2 B2684812 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one CAS No. 2197318-71-9

3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Cat. No.: B2684812
CAS No.: 2197318-71-9
M. Wt: 371.404
InChI Key: AVYOGWHCSJUXBT-UHFFFAOYSA-N
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Description

3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a synthetic organic compound with a complex structure, incorporating both pyridine and piperidine moieties. It's known for its utility in various scientific research fields, including chemistry, biology, and potentially medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one typically involves multiple steps:

  • Formation of the Pyridine Moiety: : This begins with the alkylation of 3-methylpyridine using specific alkyl halides under basic conditions.

  • Formation of the Piperidine Moiety: : Piperidine is often synthesized through the hydrogenation of pyridine, followed by N-alkylation to form the 4-substituted derivative.

  • Coupling Reaction: : The key step is the coupling of the pyridine derivative with the piperidine derivative, often mediated by metal catalysts like palladium.

  • Final Cyclization: : This involves the reaction of the coupled product with 2,2,2-trifluoroethylamine to form the pyrrolidin-2-one ring.

Industrial Production Methods: : Scaling the synthesis to an industrial level might involve optimizations such as:

  • Use of continuous flow reactors for the coupling and cyclization steps.

  • Employment of greener solvents and reagents to enhance the environmental sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the pyridine and piperidine moieties, using oxidizing agents like permanganate or chromate.

  • Reduction: : Reduction reactions can target the pyrrolidin-2-one moiety, typically using hydride donors such as sodium borohydride.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic pyridine ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium on carbon for hydrogenation reactions.

Major Products

  • Oxidation: : Formation of pyridine N-oxides.

  • Reduction: : Formation of hydroxy derivatives or amine derivatives.

  • Substitution: : Formation of substituted pyridine or piperidine derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis.

  • Acts as a ligand in coordination chemistry.

Biology

  • Potential role in studying receptor-ligand interactions due to its complex structure.

Medicine

  • Investigated for its pharmacological properties, particularly in neuroscience due to its piperidine and pyrrolidinone moieties.

Industry

  • Utilized in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one exerts its effects depends on its specific application. For example, in medicinal chemistry:

  • Molecular Targets: : Likely targets include neural receptors and enzymes.

  • Pathways Involved: : Interaction with neurotransmitter pathways, potentially modulating neural activity.

Comparison with Similar Compounds

Compared to other compounds with similar moieties:

  • Uniqueness: : The combination of pyridine, piperidine, and trifluoroethyl groups makes it unique in its binding and reactivity profiles.

  • Similar Compounds

    • 3-(4-{[(2-Methylpyridin-3-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

    • 3-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Biological Activity

3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a complex heterocyclic compound notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N4O2C_{17}H_{22}N_{4}O_{2} with a molecular weight of approximately 314.39 g/mol. The structural components include a pyrrolidinone core, a piperidine moiety, and a trifluoroethyl substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Receptor Binding : The compound is believed to act as a ligand for specific receptors, potentially influencing neurotransmitter pathways.
  • Enzyme Modulation : It may modulate enzyme activity involved in metabolic processes, affecting pathways such as signal transduction and cellular metabolism.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

Activity Description
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
AnticancerDemonstrates cytotoxic effects on cancer cell lines with potential selectivity.
NeuroprotectiveMay protect neuronal cells from oxidative stress and apoptosis.
Anti-inflammatoryPotential to reduce inflammatory responses in various models.

Anticancer Properties

A study evaluated the compound's effectiveness against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). It showed IC50 values ranging from 1.75 to 9.46 µM, indicating significant growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Neuroprotective Effects

In vitro assays demonstrated that the compound could reduce neuronal cell death induced by oxidative stress. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels and apoptosis-related proteins .

Anti-inflammatory Activity

In animal models of inflammation, the compound exhibited a dose-dependent reduction in pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

  • Piperidine Formation : Reaction of piperidine derivatives with methylating agents.
  • Pyrrolidinone Construction : Cyclization reactions forming the pyrrolidinone structure.
  • Final Coupling : Combining the piperidine and pyrrolidinone moieties under controlled conditions.

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds reveal unique aspects that may enhance biological activity:

Compound Name Biological Activity
1-Methyl-3-(4-{[(3-methylpyridin-2-yloxy]methyl}piperidin-1-yl)-pyrazin-2-oneAnticancer and antimicrobial properties
3-Methyl-2-(4-{[(3-methylpyridin-2-yloxy]methyl}piperidin-1-yl)-pyrazin-1-oneNeuroprotective effects

Properties

IUPAC Name

3-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3O2/c1-13-3-2-7-22-16(13)26-11-14-4-8-23(9-5-14)15-6-10-24(17(15)25)12-18(19,20)21/h2-3,7,14-15H,4-6,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYOGWHCSJUXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3CCN(C3=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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